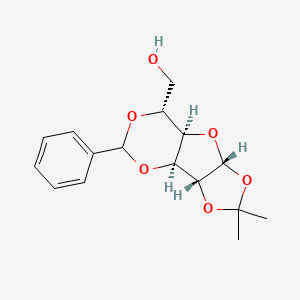

3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose

Übersicht

Beschreibung

“3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose” is an important protected derivative of glucose . The 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable .

Synthesis Analysis

The synthesis of “3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose” can be achieved through a pyridinium tosylate-catalyzed acetal exchange reaction between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose .Molecular Structure Analysis

The molecular formula of “3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose” is C16H20O6 . Its structure includes a glucose derivative with the 3-OH group that can be directly manipulated .Chemical Reactions Analysis

The 3-OH group in “3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose” can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .Physical And Chemical Properties Analysis

“3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose” has a molecular weight of 308.33 g/mol. It has a density of 1.014 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Cyclodextrin Derivatives and Drug Delivery Systems

Cyclodextrins and their derivatives, including compounds structurally similar to 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose, have been extensively studied for their unique ability to form host-guest inclusion complexes. These complexes can significantly modify the physical and chemical properties of the guest molecules, making cyclodextrins invaluable in pharmaceuticals for enhancing drug solubility, stability, and bioavailability. Their applications extend beyond drug delivery to include roles in cosmetics, food and nutrition, textiles, and the chemical industry due to their inclusion complexation capabilities. This versatility underscores the compound's potential in creating multifunctional materials and in novel therapeutic formulations, suggesting a broad spectrum of scientific and commercial interest in cyclodextrin derivatives (N. Sharma & Ashish Baldi, 2016).

Enzymatic Studies and Biomimetic Models

Research into enzyme mechanisms and biomimetic models offers another avenue for the application of 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose. Studies focusing on enzymes such as Dopamine beta-Hydroxylase (DBH) and its biomimetic models with substrates like 2-aminoindane demonstrate the compound's utility in understanding the stereochemistry of O-atom transfer reactions. These investigations not only shed light on enzymatic processes but also provide insights into designing synthetic models that mimic enzyme functions, opening up possibilities for developing novel catalysts and therapeutic agents based on the understanding of enzyme action and its application in synthetic chemistry (Ingrid Blain et al., 2002).

Supramolecular Chemistry and Molecular Chelation

The study of cyclodextrins, to which 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose is structurally related, highlights their significance in supramolecular chemistry due to their molecular chelating properties. These compounds possess a cage-like structure that facilitates host-guest interactions, enabling them to modify the properties of the guest molecules. Such capabilities are essential in developing new materials with tailored properties for industrial, technological, and analytical applications. Furthermore, the minimal cytotoxic effects of cyclodextrins underscore their potential in safe applications across various fields, including drug carriers and environmental protection (E. D. Valle, 2004).

Wirkmechanismus

Mode of Action

The mode of action of 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose involves a pyridinium tosylate-catalyzed acetal exchange reaction . This reaction occurs between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose . The result of this reaction is the formation of 3,5-O-Benzylidene-1,2-O-isopropylidene-alpha-D-glucofuranose .

Safety and Hazards

“3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose” is classified as hazardous to the aquatic environment – Chronic Hazard, Category 2 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulation .

Eigenschaften

IUPAC Name |

[(1S,2R,6R,8R,9R)-4,4-dimethyl-11-phenyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2)21-13-12-11(19-15(13)22-16)10(8-17)18-14(20-12)9-6-4-3-5-7-9/h3-7,10-15,17H,8H2,1-2H3/t10-,11-,12+,13-,14?,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPDTDOYAQDGNT-BXKJZEQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(C(OC(O3)C4=CC=CC=C4)CO)OC2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](OC(O3)C4=CC=CC=C4)CO)O[C@@H]2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)

![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3253164.png)

![4-[4-[4-(Dimethylamino)phenyl]-1,3-butadienyl]pyridine](/img/structure/B3253169.png)